Diphosphoric acid, aluminium salt (3:4)

Description

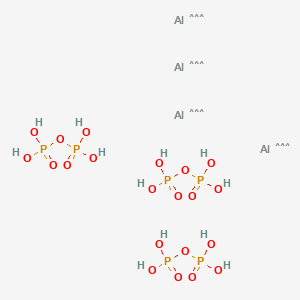

Diphosphoric acid, aluminium salt (3:4) (CAS 14696-66-3) is an inorganic compound with the empirical formula Al₄(P₂O₇)₃, representing a pyrophosphate structure where four aluminum ions are coordinated with three diphosphate (P₂O₇⁴⁻) groups . This compound is synthesized through reactions involving aluminum salts and pyrophosphoric acid under controlled stoichiometric conditions. Unlike orthophosphates (e.g., AlPO₄), pyrophosphates feature P–O–P linkages, which influence their thermal stability and reactivity .

Properties

CAS No. |

14696-66-3 |

|---|---|

Molecular Formula |

Al4H12O21P6 |

Molecular Weight |

641.85 g/mol |

InChI |

InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6) |

InChI Key |

KZKFFUXFXDWFJM-UHFFFAOYSA-N |

SMILES |

OP(=O)(O)OP(=O)(O)O.OP(=O)(O)OP(=O)(O)O.OP(=O)(O)OP(=O)(O)O.[Al].[Al].[Al].[Al] |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O.OP(=O)(O)OP(=O)(O)O.OP(=O)(O)OP(=O)(O)O.[Al].[Al].[Al].[Al] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Solubility: Insoluble in water and ethanol but soluble in dilute mineral acids .

- Applications : Used in ceramics, catalysts, and as a precursor for refractory materials due to its thermal stability .

Comparison with Similar Compounds

Aluminum Orthophosphate (AlPO₄)

Aluminum orthophosphate (AlPO₄) consists of a 1:1 ratio of Al³⁺ to PO₄³⁻. Unlike the pyrophosphate structure of Al₄(P₂O₇)₃, AlPO₄ lacks P–O–P bonds, resulting in distinct chemical behaviors:

| Property | Al₄(P₂O₇)₃ | AlPO₄ |

|---|---|---|

| Structure | Pyrophosphate (P₂O₇⁴⁻) | Orthophosphate (PO₄³⁻) |

| Solubility | Soluble in acids | Insoluble in water/acid |

| Thermal Stability | Decomposes above 500°C | Stable up to 800°C |

| Applications | Refractories, catalysts | Antacids, adsorbents |

AlPO₄ reacts with HCl to form H₃PO₄ and AlCl₃, whereas Al₄(P₂O₇)₃ undergoes more complex acid hydrolysis due to its pyrophosphate backbone .

Calcium Pyrophosphate (Ca₂P₂O₇)

Calcium pyrophosphate (CAS 7790-76-3) shares the P₂O₇⁴⁻ anion with Al₄(P₂O₇)₃ but differs in cation type and solubility:

| Property | Al₄(P₂O₇)₃ | Ca₂P₂O₇ |

|---|---|---|

| Cation | Al³⁺ | Ca²⁺ |

| Solubility in Water | Insoluble | Slightly soluble |

| Melting Point | >500°C (decomposes) | 1230°C |

| Applications | Industrial catalysts | Food additive (E450) |

Calcium pyrophosphate is used in dental products and as a leavening agent, whereas Al₄(P₂O₇)₃ finds niche industrial applications .

Sodium Aluminum Phosphate (SALP)

Sodium aluminum phosphate (SALP, CAS 7785-88-8) is a food-grade additive with the formula NaH₆AlO₄P , combining Na⁺, Al³⁺, and PO₄³⁻. Key differences include:

| Property | Al₄(P₂O₇)₃ | SALP |

|---|---|---|

| Structure | Pyrophosphate | Orthophosphate |

| Solubility | Acid-soluble | Water-soluble |

| Regulatory Status | Industrial use | Approved food additive |

| Applications | Refractories | Baking powder, emulsifier |

SALP’s water solubility and low toxicity make it suitable for food applications, while Al₄(P₂O₇)₃ is restricted to non-consumable uses due to regulatory concerns about aluminum exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.